molecular formula C11H11BrN2O B2568982 4-bromo-N-(cyanomethyl)-2,5-dimethylbenzamide CAS No. 2094710-57-1

4-bromo-N-(cyanomethyl)-2,5-dimethylbenzamide

Cat. No.: B2568982
CAS No.: 2094710-57-1
M. Wt: 267.126
InChI Key: KFGYPWCRDTXZGQ-UHFFFAOYSA-N
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Description

4-bromo-N-(cyanomethyl)-2,5-dimethylbenzamide is an organic compound with the molecular formula C11H11BrN2O It is a derivative of benzamide, featuring a bromine atom, a cyanomethyl group, and two methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(cyanomethyl)-2,5-dimethylbenzamide typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as flow chemistry and electrochemical methods can be employed to enhance the efficiency and safety of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(cyanomethyl)-2,5-dimethylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

4-bromo-N-(cyanomethyl)-2,5-dimethylbenzamide has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-(cyanomethyl)-2,5-dimethylbenzamide involves its interaction with specific molecular targets. The bromine and cyanomethyl groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(cyanomethyl)benzamide
  • 4-bromo-N,N-bis(cyanomethyl)benzamide

Uniqueness

4-bromo-N-(cyanomethyl)-2,5-dimethylbenzamide is unique due to the presence of both bromine and cyanomethyl groups, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-bromo-N-(cyanomethyl)-2,5-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O/c1-7-6-10(12)8(2)5-9(7)11(15)14-4-3-13/h5-6H,4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGYPWCRDTXZGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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